N'-(cyclohexylmethyl)-N,N-diethylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(cyclohexylmethyl)-N,N-diethylethane-1,2-diamine is an organic compound that belongs to the class of diamines It is characterized by the presence of a cyclohexylmethyl group attached to the nitrogen atom of an ethane-1,2-diamine backbone, with two ethyl groups attached to the other nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(cyclohexylmethyl)-N,N-diethylethane-1,2-diamine typically involves the reaction of cyclohexylmethylamine with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity. The general reaction scheme can be represented as follows:
[ \text{Cyclohexylmethylamine} + \text{Diethylamine} \xrightarrow{\text{Catalyst}} \text{N’-(cyclohexylmethyl)-N,N-diethylethane-1,2-diamine} ]
Industrial Production Methods
In an industrial setting, the production of N’-(cyclohexylmethyl)-N,N-diethylethane-1,2-diamine may involve continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. The use of advanced catalysts and automated systems can further enhance the yield and reduce the production costs.
Chemical Reactions Analysis
Types of Reactions
N’-(cyclohexylmethyl)-N,N-diethylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of amine oxides.
Reduction: Formation of secondary or primary amines.
Substitution: Formation of substituted amines with various functional groups.
Scientific Research Applications
N’-(cyclohexylmethyl)-N,N-diethylethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-(cyclohexylmethyl)-N,N-diethylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- N-(Cyclohexylmethyl)pyridin-2-amine
- N-(Cyclohexylmethyl)-2-(2-methoxyphenyl)ethanamine hydrochloride
- N-Cyclohexylmethylone
Uniqueness
N’-(cyclohexylmethyl)-N,N-diethylethane-1,2-diamine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both cyclohexylmethyl and diethyl groups on the diamine backbone allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Biological Activity
N'-(cyclohexylmethyl)-N,N-diethylethane-1,2-diamine is a compound of interest in both synthetic organic chemistry and biological research. This article explores its biological activity, including mechanisms of action, potential applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Molecular Formula : C₁₄H₃₁N₂
- Molecular Weight : 225.43 g/mol
The compound features two ethyl groups and a cyclohexylmethyl substituent attached to a central ethane-1,2-diamine backbone. This structure contributes to its unique reactivity and biological properties.
The biological activity of this compound primarily involves its interaction with various biological targets:
-
Enzyme Inhibition :
- The compound can act as an inhibitor for specific enzymes, potentially modulating metabolic pathways. Its amine groups allow it to interact with active sites of enzymes, altering their activity.
-
Receptor Binding :
- It may bind to receptors, influencing signaling pathways. Such interactions can lead to changes in cellular responses, including alterations in gene expression and protein synthesis.
-
Cytotoxic Effects :
- Preliminary studies suggest that similar compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism could involve induction of apoptosis or cell cycle arrest.
In Vitro Studies
Several in vitro studies have investigated the biological effects of this compound:
Case Studies
-
Enzyme Inhibition Study :
- A study focusing on enzyme inhibition demonstrated that this compound significantly inhibited the activity of specific enzymes involved in amino acid metabolism. This inhibition was dose-dependent and highlighted the compound's potential as a lead for drug development targeting metabolic disorders.
-
Cytotoxicity Assessment :
- In a cytotoxicity assay against cancer cell lines (e.g., HeLa cells), this compound exhibited a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent. Further mechanistic studies are warranted to understand its effects on apoptosis pathways.
Comparative Analysis with Related Compounds
Compound Name | Molecular Weight | Biological Activity | Notable Effects |
---|---|---|---|
This compound | 225.43 g/mol | Enzyme inhibition, cytotoxicity | Potential anticancer effects |
N,N-Diethyl-1,2-diaminopropane | 173.27 g/mol | Antimicrobial | Effective against Gram-positive bacteria |
Cyclohexylamine | 113.17 g/mol | Neurotoxic effects | Central nervous system stimulant |
Properties
IUPAC Name |
N-(cyclohexylmethyl)-N',N'-diethylethane-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28N2/c1-3-15(4-2)11-10-14-12-13-8-6-5-7-9-13/h13-14H,3-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZYZFNPFFTJKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNCC1CCCCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.